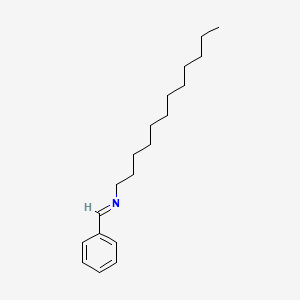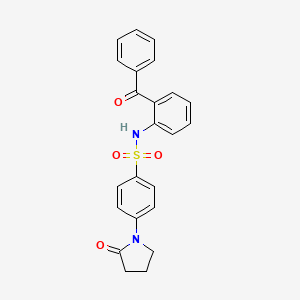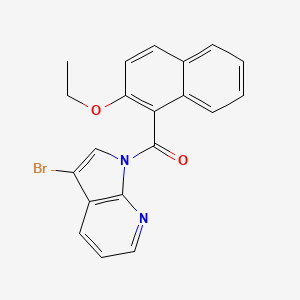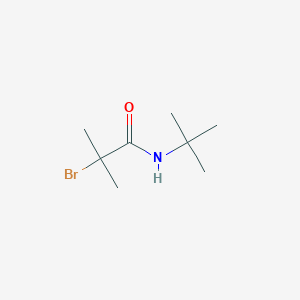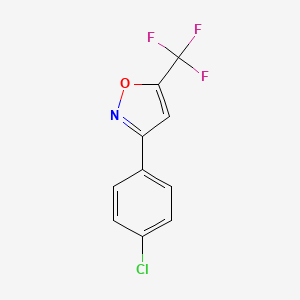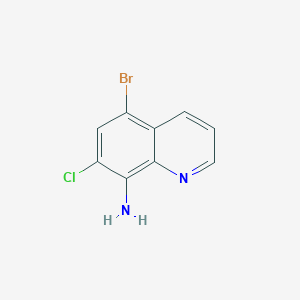
5-Bromo-7-chloroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-chloroquinolin-8-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of amino, bromo, and chloro substituents on the quinoline ring enhances its reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloroquinolin-8-amine typically involves multi-step reactions starting from quinoline or its derivatives. One common method includes the bromination and chlorination of quinoline followed by amination. For instance, the bromination of 8-nitroquinoline with N-bromosuccinimide (NBS) followed by reduction and chlorination can yield this compound .
Industrial Production Methods: Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-chloroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
5-Bromo-7-chloroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimalarial and antiviral activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloroquinolin-8-amine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis .
Comparison with Similar Compounds
8-Aminoquinoline: Lacks the bromo and chloro substituents, making it less reactive.
5-Bromo-8-chloroquinoline: Lacks the amino group, reducing its potential for biological interactions.
7-Chloroquinoline: Lacks both the amino and bromo groups, limiting its reactivity and applications.
Uniqueness: 5-Bromo-7-chloroquinolin-8-amine is unique due to the presence of all three substituents (amino, bromo, and chloro) on the quinoline ring. This combination enhances its reactivity and potential for various applications in chemistry, biology, and medicine .
Properties
CAS No. |
1215767-85-3 |
|---|---|
Molecular Formula |
C9H6BrClN2 |
Molecular Weight |
257.51 g/mol |
IUPAC Name |
5-bromo-7-chloroquinolin-8-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H,12H2 |
InChI Key |
KXURWWAXSORLJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)N)Cl)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B8770010.png)
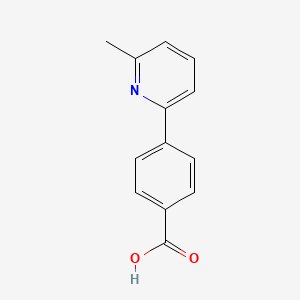
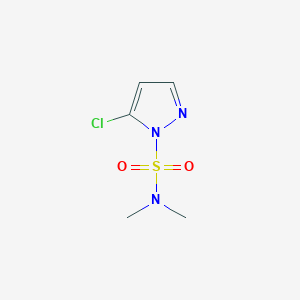
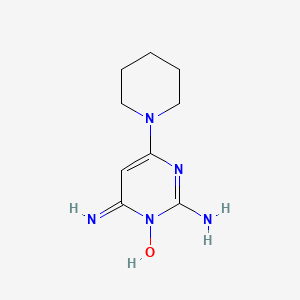
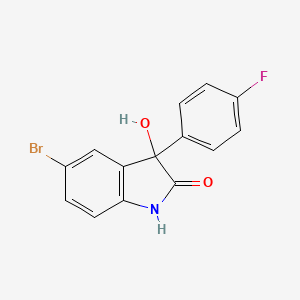
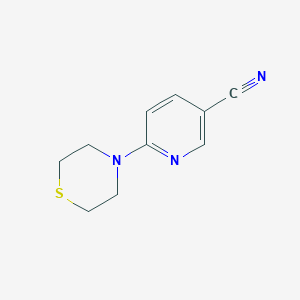
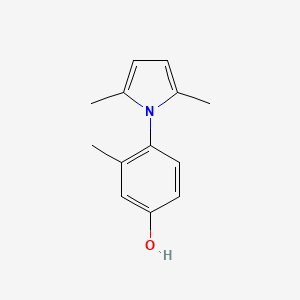
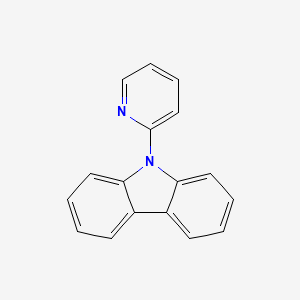
![Ethyl {N-[(4-nitrophenyl)amino]carbamoyl}formate](/img/structure/B8770075.png)
